molecular formula C5H11NO2S B12685896 N-Methyl-D-homocysteine CAS No. 2165538-36-1

N-Methyl-D-homocysteine

Cat. No.: B12685896
CAS No.: 2165538-36-1
M. Wt: 149.21 g/mol
InChI Key: PHMDDWYPVDXMNL-SCSAIBSYSA-N
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Description

N-Methyl-D-homocysteine is a derivative of the amino acid homocysteine. It is a sulfur-containing compound that plays a role in various biochemical processes. Homocysteine itself is an intermediate in the metabolism of methionine, an essential amino acid. Elevated levels of homocysteine have been associated with several health conditions, including cardiovascular diseases and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-homocysteine typically involves the methylation of homocysteine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-homocysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides, while reduction can regenerate the thiol form .

Scientific Research Applications

N-Methyl-D-homocysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-D-homocysteine involves its interaction with various molecular targets. One key target is the N-methyl-D-aspartate receptor, which plays a role in neurotransmission. Activation of this receptor by this compound can lead to changes in cellular signaling pathways, affecting processes such as synaptic plasticity and neuronal survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-D-homocysteine is unique due to its specific methylation pattern, which affects its biochemical properties and interactions. This uniqueness makes it a valuable tool in research for understanding the roles of methylated amino acids in health and disease .

Properties

CAS No.

2165538-36-1

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2R)-2-(methylamino)-4-sulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

PHMDDWYPVDXMNL-SCSAIBSYSA-N

Isomeric SMILES

CN[C@H](CCS)C(=O)O

Canonical SMILES

CNC(CCS)C(=O)O

Origin of Product

United States

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